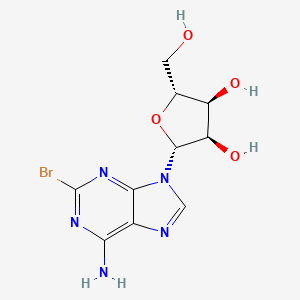

2-Bromoadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHYIISMDPKFKH-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445546 | |

| Record name | 2-Bromoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146-76-9 | |

| Record name | 2-Bromoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-Bromoadenosine on Adenosine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-Bromoadenosine, a key adenosine analog, on the four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃). This document outlines its binding affinities, functional effects on intracellular signaling, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.

Core Concepts: Adenosine Receptors and Signaling

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of the endogenous nucleoside adenosine. They are crucial in a multitude of physiological processes, including cardiovascular function, neurotransmission, and inflammation. The four subtypes are distinguished by their tissue distribution, ligand-binding properties, and the G proteins with which they couple.

-

A₁ and A₃ Receptors: These receptors predominantly couple to inhibitory G proteins (Gαi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

A₂A and A₂B Receptors: These receptors primarily couple to stimulatory G proteins (Gαs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.

The modulation of cAMP levels by adenosine receptor agonists, such as this compound, triggers downstream signaling cascades, most notably through the activation of Protein Kinase A (PKA).

Quantitative Data: Binding Affinity and Functional Potency

Due to the limited availability of comprehensive data for this compound, the following tables include data for the closely related and structurally similar compound, 2-chloroadenosine (2-CADO), which is widely used as a stable adenosine analog in pharmacological studies. This data provides a strong indication of the expected binding and functional characteristics of this compound.

Table 1: Binding Affinities (Ki) of 2-Chloroadenosine at Human Adenosine Receptor Subtypes

| Receptor Subtype | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |

| A₁ | [³H]Cyclohexyladenosine | Human Cerebral Cortex | 10 | [1][2] |

| A₂A | [³H]CGS 21680 | Human Platelets | 130 | |

| A₂B | - | - | - | |

| A₃ | [¹²⁵I]AB-MECA | CHO Cells | 250 |

Table 2: Functional Potency (EC₅₀) of 2-Chloroadenosine at Human Adenosine Receptor Subtypes

| Receptor Subtype | Assay Type | Cell Line | EC₅₀ (nM) | Reference |

| A₁ | cAMP Inhibition | Human Glomeruli | - | [3] |

| A₂A | cAMP Accumulation | - | 140 | |

| A₂B | cAMP Accumulation | T84 Cells | >10,000 | [4] |

| A₃ | cAMP Inhibition | CHO Cells | 290 | [5] |

Note: EC₅₀ values represent the concentration of the agonist (2-chloroadenosine) that produces 50% of its maximal effect in a functional assay. A lower EC₅₀ value indicates higher potency.

Signaling Pathways

This compound, as an adenosine analog, is expected to act as an agonist at all four adenosine receptor subtypes, initiating the canonical G-protein signaling cascades.

A₁ and A₃ Receptor Signaling

Activation of A₁ and A₃ receptors by this compound leads to the inhibition of adenylyl cyclase via Gαi/o, resulting in decreased intracellular cAMP levels and reduced PKA activity.

A₂A and A₂B Receptor Signaling

Conversely, activation of A₂A and A₂B receptors by this compound stimulates adenylyl cyclase through Gαs, leading to an increase in intracellular cAMP and subsequent activation of PKA.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with adenosine receptors.

Radioligand Binding Assay (A₁ Receptor)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human A₁ adenosine receptor using [³H]CCPA as the radioligand.

Materials:

-

Cell membranes expressing the human A₁ adenosine receptor (e.g., from stably transfected CHO-K1 cells).

-

[³H]CCPA (2-chloro-N⁶-cyclopentyladenosine) radioligand.

-

This compound.

-

Non-selective adenosine agonist (e.g., CPA) for determining non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the A₁ receptor in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM CPA (for non-specific binding) or varying concentrations of this compound.

-

50 µL of [³H]CCPA (final concentration of ~1 nM).

-

100 µL of membrane suspension (approximately 20 µg of protein).

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]CCPA binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Accumulation Assay (A₂A Receptor)

This protocol describes a method to determine the functional potency (EC₅₀) of this compound at the human A₂A adenosine receptor by measuring its ability to stimulate cAMP production in a whole-cell assay.

Materials:

-

CHO-K1 cells stably expressing the human A₂A adenosine receptor.

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics.

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).

-

96-well cell culture plates.

Procedure:

-

Cell Culture: Seed CHO-hA₂A cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

-

Assay Medium: On the day of the assay, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C. The PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP.

-

Agonist Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control (basal level) and a positive control for maximal stimulation (e.g., forskolin).

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.

-

Normalize the data to the maximal response if desired.

-

Determine the EC₅₀ value using a sigmoidal dose-response (variable slope) curve fit in a suitable software package.

-

Conclusion

This compound is a valuable pharmacological tool for studying adenosine receptor function. As a non-selective agonist, it activates all four receptor subtypes, leading to either an increase (A₂A, A₂B) or decrease (A₁, A₃) in intracellular cAMP levels. The provided data for the closely related compound, 2-chloroadenosine, offers a strong quantitative framework for its expected binding and functional properties. The detailed experimental protocols herein provide a robust foundation for researchers to further characterize the specific interactions and downstream effects of this compound on adenosine receptor signaling pathways. This in-depth understanding is critical for the development of novel therapeutics targeting the adenosinergic system.

References

- 1. Characteristics of high affinity and low affinity adenosine binding sites in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characteristics of high-affinity and low-affinity adenosine binding sites in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The A2b adenosine receptor mediates cAMP responses to adenosine receptor agonists in human intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-Bromoadenosine in Molecular Biology: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromoadenosine, a halogenated derivative of the endogenous nucleoside adenosine, serves a specialized yet critical role in molecular biology research. While not a potent or selective agonist for adenosine receptors itself, its true value lies in its utility as a versatile synthetic precursor. The bromine atom at the 2-position of the purine ring is a chemically tractable handle for the synthesis of a diverse array of 2-substituted adenosine analogs. These custom-synthesized molecules are then employed to probe and modulate various biological systems, including G-protein coupled receptor (GPCR) signaling pathways and as modified substrates for nucleic acid polymerases. This guide provides an in-depth overview of the primary applications of this compound, focusing on its role in chemical synthesis to generate tools for molecular biology research, and includes representative experimental methodologies and signaling pathway diagrams.

Core Application: A Precursor for Novel Adenosine Analogs

The primary use of this compound in a research context is as a starting material for the chemical synthesis of 2-substituted adenosine derivatives. The carbon-bromine bond at the 2-position is amenable to various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This enables the generation of novel nucleosides and nucleotides with tailored properties for specific experimental applications.

These synthesized analogs are designed to have altered biological activities, such as enhanced receptor selectivity, improved metabolic stability, or the inclusion of reporter groups like fluorophores. For instance, 2-iodoadenosine, a closely related compound, is frequently used in Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions to introduce vinyl, ethynyl, or methyl groups, respectively. This compound can be utilized in similar synthetic strategies.

Table 1: Potential Modifications at the 2-Position of Adenosine via 2-Haloadenosine Precursors

| Reaction Type | Reagents | Resulting 2-Substituent | Potential Application of Analog |

| Suzuki-Miyaura Coupling | Vinyl(trifluoro)borate | Vinyl | Introduction of a reactive handle for further modification (e.g., fluorescent labeling). |

| Sonogashira Coupling | Terminal alkynes (e.g., TMS-acetylene) | Ethynyl | Creation of probes for click chemistry or serving as a bioisostere for other functional groups. |

| Stille Coupling | Organostannanes (e.g., tetramethylstannane) | Methyl | Probing steric and electronic requirements of adenosine binding proteins. |

| Buchwald-Hartwig Amination | Amines | Amino derivatives | Development of novel adenosine receptor agonists/antagonists. |

The general workflow for utilizing this compound as a synthetic precursor is outlined below.

Caption: Synthetic workflow for generating and using 2-substituted adenosine analogs from this compound.

Probing Adenosine Receptor Signaling Pathways

Adenosine receptors are a class of G-protein coupled receptors (GPCRs) that are crucial in a multitude of physiological processes. They are broadly classified into A1, A2A, A2B, and A3 subtypes. While this compound itself is not a potent modulator of these receptors, the analogs synthesized from it are often designed to selectively target one or more of these subtypes.

The A2A and A2B receptors, for example, typically couple to the Gs alpha subunit (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, leading to a cellular response. Researchers can use 2-substituted adenosine analogs to dissect these signaling cascades.

Caption: Generalized Gs-coupled adenosine receptor signaling pathway activated by a synthetic agonist.

Generation of Modified Nucleotides for Enzymatic Incorporation

A significant application of 2-substituted adenosine analogs is their conversion into nucleoside triphosphates (NTPs) for use in molecular biology techniques involving nucleic acid synthesis. These modified NTPs can be incorporated into DNA or RNA by polymerases, thereby introducing specific functionalities into the nucleic acid sequence.

For example, a 2-ethynyladenosine triphosphate, synthesized from a 2-haloadenosine precursor, can be enzymatically incorporated into an RNA transcript. The ethynyl group can then be used for post-synthetic modification via "click chemistry" to attach fluorescent dyes, biotin, or other reporter molecules. This allows for the site-specific labeling of RNA for use in a variety of applications, including fluorescence resonance energy transfer (FRET) studies, in situ hybridization, and affinity purification.

Representative Experimental Protocol: Enzymatic Incorporation of a 2-Substituted ATP into RNA

This protocol describes the general steps for incorporating a custom-synthesized 2-substituted adenosine triphosphate (herein referred to as 2-X-ATP) into an RNA transcript using in vitro transcription with T7 RNA polymerase. The synthesis of 2-X-ATP from this compound is a prerequisite.

Materials:

-

Linearized DNA template containing a T7 promoter upstream of the sequence to be transcribed.

-

T7 RNA Polymerase

-

Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

-

RNase Inhibitor

-

ATP, CTP, GTP, UTP solution (e.g., 10 mM each)

-

Synthesized 2-X-ATP solution (e.g., 10 mM)

-

Nuclease-free water

Procedure:

-

Transcription Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed. The final volume is typically 20 µL.

-

Nuclease-free water to final volume

-

Transcription Buffer (10X): 2 µL

-

CTP, GTP, UTP (10 mM each): 2 µL of each

-

ATP (10 mM): 1 µL (adjust ratio with 2-X-ATP as needed)

-

2-X-ATP (10 mM): 1 µL (adjust ratio with ATP as needed)

-

Linearized DNA template: 1 µg

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 1 µL

-

-

Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

-

DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

-

Purification of RNA: Purify the RNA transcript using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or using a column-based RNA purification kit.

-

Analysis: Analyze the integrity and yield of the transcript by denaturing polyacrylamide gel electrophoresis (PAGE) and UV-Vis spectrophotometry. The successful incorporation of the modified nucleotide can be confirmed by a slight shift in the mobility of the RNA on the gel compared to an unmodified transcript. Further validation can be achieved through mass spectrometry.

Table 2: Example Concentrations for In Vitro Transcription

| Component | Stock Concentration | Final Concentration in 20 µL Reaction |

| Transcription Buffer | 10X | 1X |

| CTP, GTP, UTP | 10 mM | 1 mM each |

| ATP | 10 mM | 0.5 mM |

| 2-X-ATP | 10 mM | 0.5 mM |

| DNA Template | 0.5 µg/µL | 50 ng/µL |

Conclusion

This compound is a valuable, albeit specialized, tool for molecular biology researchers and drug development professionals. Its utility is not in its direct biological activity, but in its capacity as a versatile chemical precursor. By enabling the synthesis of a wide range of 2-substituted adenosine analogs, this compound facilitates the creation of bespoke molecular probes to investigate complex biological processes, from GPCR signaling to the enzymatic synthesis of modified nucleic acids. A thorough understanding of its synthetic potential allows researchers to design and generate novel tools to advance our understanding of molecular biology.

The Advent of a Key Adenosine Analog: A Technical Guide to the Discovery and Development of 2-Bromoadenosine

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and historical development of 2-Bromoadenosine, a pivotal molecule in the study of purinergic signaling and drug design. This document details the early synthetic methodologies, key research milestones, and the evolution of its applications.

Discovery and Early Synthesis

The precise first synthesis of this compound is not definitively documented in a single seminal publication but rather emerged from the broader exploration of halogenated purine nucleosides in the mid-20th century. Early research into the modification of adenosine at the 2-position of the purine ring was driven by the desire to create analogs with altered metabolic stability and receptor binding profiles.

A common and historically significant approach to the synthesis of this compound involves a two-step process starting from the more readily available 2-chloroadenosine. This precursor is often subjected to a nucleophilic substitution reaction to replace the chlorine atom with a bromine atom.

The work of researchers like Ikehara and Kaneko in the late 1960s on various purine nucleosides, including 8-bromo derivatives, highlights the intensive investigation into halogenated adenosines during that period.[1][2] While their work focused on the 8-position, it reflects the broader scientific interest in how halogenation impacts the chemical and biological properties of these fundamental biomolecules. By the 1980s, 2-bromo-substituted adenosine derivatives, such as 2-bromo-2'-deoxyadenosine, were being actively investigated for their therapeutic potential, indicating that the parent compound, this compound, was an established research tool by this time.[3]

Historical Development and Key Methodologies

The development of synthetic routes to this compound has been intertwined with the broader advancements in nucleoside chemistry. The primary methods have revolved around the functionalization of pre-existing adenosine or its derivatives.

Synthesis from 2-Chloroadenosine

The conversion of 2-chloroadenosine to this compound remains a cornerstone of its laboratory-scale synthesis. This transformation is typically achieved by treating 2-chloroadenosine with a bromide salt, such as sodium bromide or potassium bromide, in a suitable high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction often requires elevated temperatures to facilitate the nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of this compound from 2-Chloroadenosine

Materials:

-

2-Chloroadenosine

-

Sodium Bromide (NaBr)

-

Dimethylformamide (DMF)

-

Inert gas (e.g., Argon or Nitrogen)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

-

To a solution of 2-chloroadenosine in anhydrous DMF, add an excess of sodium bromide.

-

The reaction mixture is heated under an inert atmosphere at a temperature ranging from 100 to 150 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using a suitable solvent gradient (e.g., a mixture of dichloromethane and methanol) to afford pure this compound.

-

The structure and purity of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Diazotization-Bromination of 2-Aminoadenosine

An alternative historical route involves the diazotization of 2-aminoadenosine followed by a Sandmeyer-type reaction with a bromide source. In this multi-step process, the 2-amino group is converted into a diazonium salt, which is then displaced by a bromide ion. This method, while effective, can sometimes be lower yielding and require more stringent reaction conditions compared to the substitution of 2-chloroadenosine.

Quantitative Data

The following table summarizes representative quantitative data related to the synthesis of 2-substituted adenosine analogs, providing a comparative perspective on reaction efficiencies.

| Precursor | Reagent(s) | Product | Reported Yield | Reference Context |

| 2-Chloroadenosine | NaBr, DMF | This compound | Not specified | General synthetic route described in literature |

| 2-Aminoadenosine | NaNO₂, HBr | This compound | Not specified | Alternative historical synthetic route |

| 2'-deoxyadenosine | Multiple steps | 2-chloro-2'-deoxyadenosine | 44.8% | Context of synthesizing a related deoxyadenosine analog |

Signaling Pathways and Experimental Workflows

The utility of this compound and its derivatives often lies in their ability to modulate purinergic signaling pathways. As an adenosine analog, it can interact with adenosine receptors (A1, A2A, A2B, and A3), albeit with different affinities and selectivities compared to the endogenous ligand. The bromo-substitution can confer increased metabolic stability by hindering the action of adenosine deaminase.

Below are diagrams illustrating the key synthetic pathways for this compound.

References

- 1. Studies of nucleosides and nucleotides. XLI. Purine cyclonucleosides. 8. Selective sulfonylation of 8-bromoadenosine derivatives and an alternate synthesis of 8,2'-and 8,3'-S-cyclonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of Nucleosides and Nucleotides. XXXVIII. Synthesis of 8-Bromoadenosine Nucleotides [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

Signaling Pathways Activated by 2-Bromoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoadenosine, a synthetic analog of the endogenous nucleoside adenosine, serves as a valuable tool in pharmacological research and drug development. Its structural similarity to adenosine allows it to interact with and modulate various cellular signaling pathways, primarily through the activation of adenosine receptors. This technical guide provides an in-depth overview of the core signaling cascades activated by this compound, with a focus on the downstream effects on cellular function, including the regulation of cell proliferation, survival, and apoptosis.

Core Signaling Pathways

This compound primarily exerts its effects by binding to and activating the four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. These G protein-coupled receptors (GPCRs) trigger distinct intracellular signaling cascades upon activation. The A₂A and A₂B receptors are typically coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). In contrast, A₁ and A₃ receptors are often coupled to Gi proteins, which inhibit adenylyl cyclase and reduce cAMP levels.

The cAMP/PKA Pathway

A major signaling axis engaged by this compound, particularly through A₂A and A₂B receptor activation, is the cAMP/Protein Kinase A (PKA) pathway.

-

Receptor Activation: this compound binds to A₂A or A₂B adenosine receptors on the cell surface.

-

G Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.

-

PKA Activation: The resulting increase in intracellular cAMP concentration leads to the activation of PKA. cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits.

-

Downstream Phosphorylation: The active PKA catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, including transcription factors like cAMP response element-binding protein (CREB), thereby modulating gene expression and cellular function.

The MAPK/ERK Pathway

Activation of adenosine receptors, including by adenosine analogs, can also lead to the modulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This can occur through both cAMP-dependent and cAMP-independent mechanisms.

-

cAMP-dependent activation: In some cellular contexts, elevated cAMP and activated PKA can lead to the activation of the Ras-Raf-MEK-ERK cascade.

-

cAMP-independent activation: Adenosine A₂A receptor stimulation has been shown to activate ERK independently of cAMP, potentially through pathways involving other small G proteins like Rap1.

The activation of the MAPK/ERK pathway is a key regulator of cell proliferation, differentiation, and survival.

An In-Depth Technical Guide to 2-Bromoadenosine: Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of 2-Bromoadenosine, a crucial adenosine analog with significant applications in biochemical research and drug development. This document details its structural characteristics, stability profile under various conditions, and methodologies for its analysis.

Chemical Structure of this compound

This compound is a purine nucleoside, a derivative of adenosine where a hydrogen atom at the C2 position of the adenine base is substituted with a bromine atom. This modification significantly influences its biological activity and metabolic stability compared to endogenous adenosine.

The fundamental structural details of this compound are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂BrN₅O₄[1] |

| Molecular Weight | 346.14 g/mol [1] |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol[1] |

| CAS Number | 146-76-9[1] |

| SMILES | C1=NC2=C(N=C(N=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)Br)N |

Chemical Stability of this compound

Understanding the chemical stability of this compound is paramount for its proper handling, storage, and application in experimental and pharmaceutical contexts. The stability of this compound is influenced by several factors, including pH, temperature, and light exposure. While specific quantitative stability data for this compound is limited in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds and general principles of chemical degradation.

pH-Dependent Stability

The stability of nucleoside analogs is often pH-dependent. A study on the closely related compound, 2-chloro-2'-deoxyadenosine, revealed that it is stable in basic and neutral solutions but undergoes significant degradation in acidic conditions.[2] At a pH of 2 and a temperature of 37°C, only 13% of the compound remained after 6 hours, with the primary degradation product being 2-chloroadenine, formed through the hydrolysis of the glycosidic bond.

Based on this evidence, it is highly probable that this compound exhibits similar lability in acidic environments, leading to the cleavage of the N-glycosidic bond and the formation of 2-bromoadenine and ribose. Conversely, it is expected to be relatively stable under neutral and basic conditions.

Thermal Stability

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of purine nucleosides. The adenine ring system can absorb UV light, which may lead to photochemical reactions and degradation of the molecule. To ensure the integrity of this compound, it should be stored in light-protected containers, such as amber vials, and exposure to direct light should be minimized during handling and in solution.

Oxidative Stability

The potential for oxidative degradation of this compound should also be considered. While the purine ring is relatively stable, the ribose moiety can be susceptible to oxidation. The presence of oxidizing agents could potentially lead to the formation of various degradation products. Therefore, it is recommended to avoid contact with strong oxidizing agents.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and effective technique for this purpose.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the degradation pathways of a drug substance. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Experimental Workflow for Forced Degradation of this compound

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products.

A. Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at approximately 266 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

B. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and methanol).

-

For forced degradation studies, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

-

Incubate the samples under the specified conditions for a defined period.

-

At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to an appropriate concentration with the mobile phase before injection into the HPLC system.

Potential Degradation Pathways

Based on the chemical structure of this compound and the stability of related nucleosides, the following degradation pathways are plausible:

Plausible Degradation Pathways of this compound

-

Hydrolysis of the N-Glycosidic Bond: This is a primary degradation pathway, particularly under acidic conditions, resulting in the formation of 2-bromoadenine and D-ribose.

-

Oxidation of the Ribose Moiety: The sugar part of the molecule can be susceptible to oxidation, leading to a variety of degradation products.

-

Photolytic Degradation: UV or visible light exposure could lead to complex photochemical reactions, potentially involving the purine ring.

Summary and Recommendations

This compound is a valuable research tool, but its stability must be carefully considered to ensure the reliability of experimental results. Based on the available information, the following recommendations are provided:

-

Storage: Store this compound in a cool, dry, and dark place. For long-term storage, -20°C is recommended.

-

Handling: Minimize exposure to light and acidic conditions. Use amber-colored vials or protect solutions from light.

-

Solution Preparation: For optimal stability, prepare solutions in neutral or slightly basic buffers. Avoid acidic buffers for prolonged storage.

-

Stability Testing: When conducting experiments that require the long-term stability of this compound, it is crucial to perform appropriate stability studies using a validated stability-indicating analytical method, such as HPLC.

This technical guide provides a foundational understanding of the chemical structure and stability of this compound. For specific applications, it is highly recommended to conduct dedicated stability studies under the relevant experimental conditions to ensure the integrity and efficacy of this important adenosine analog.

References

In Vitro and In Vivo Effects of 2-Bromoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo effects of 2-Bromoadenosine and its closely related analogue, 2-bromo-2'-deoxyadenosine. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

In Vitro Effects of this compound and its Analogs

This compound and its derivatives have demonstrated significant cytotoxic and cytostatic effects across various cancer cell lines. These effects are primarily attributed to the induction of apoptosis and cell cycle arrest.

Cytotoxicity

The cytotoxic potential of 2-bromo-2'-deoxyadenosine (2-BrdAdo), a closely related and well-studied analog of this compound, has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in lymphoid malignancies.

| Cell Line | Compound | IC50 (µM) | Reference |

| CCRF-CEM (Human T-lymphoblastoid) | 2-bromo-2'-deoxyadenosine | 0.068 | [1] |

Cell Cycle Arrest

Treatment with 2-bromo-2'-deoxyadenosine has been shown to induce a significant arrest of cells in the S phase of the cell cycle. At concentrations near the EC50, most cells accumulate in the early S phase, while at higher concentrations (greater than EC95), cells accumulate at the G1/S border[1]. This suggests that the compound interferes with DNA synthesis, a hallmark of S phase.

Induction of Apoptosis

Nucleoside analogs, including this compound derivatives, are known to induce apoptosis. This programmed cell death is often triggered by the activation of caspase cascades following cellular stress, such as DNA damage or metabolic interference. The mechanism of apoptosis induction by 2-chloro-2'-deoxyadenosine (a similar halogenated adenosine analog) involves the activation of caspase-3, which occurs prior to DNA degradation[2]. It is plausible that this compound induces apoptosis through a similar caspase-dependent pathway.

In Vivo Effects of this compound Analogs

Preclinical in vivo studies using animal models have demonstrated the therapeutic potential of this compound analogs in oncology.

Antitumor Efficacy

In a murine leukemia model (L1210), 2-bromo-2'-deoxyadenosine demonstrated significant therapeutic effects, achieving over 99% cell kill[1]. This highlights the potential of this class of compounds for in vivo anticancer applications. While the optimal dosage for 2-bromo-2'-deoxyadenosine was found to be higher than its chloro- a, it still exhibited potent antitumor activity.

Signaling Pathways

This compound, as an adenosine analog, is expected to exert its effects by interacting with adenosine receptors and modulating downstream signaling pathways. The A2A adenosine receptor, in particular, is a key target for adenosine and its analogs.

Adenosine A2A Receptor - cAMP/PKA Pathway

Activation of the A2A adenosine receptor, a Gs protein-coupled receptor, typically leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to changes in gene expression and cellular processes such as cell growth, differentiation, and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to assess the effects of this compound.

In Vitro Experimental Protocols

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol is used to analyze the effect of this compound on cell cycle distribution.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Experimental Protocol

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the antitumor efficacy of this compound.

References

2-Bromoadenosine: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoadenosine, a synthetic analog of the endogenous nucleoside adenosine, serves as a valuable pharmacological tool in the field of neuroscience. Its utility stems from its interaction with adenosine receptors, a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed in the central nervous system (CNS) and play a crucial role in regulating a wide array of physiological and pathological processes. These receptors are broadly classified into four subtypes: A1, A2A, A2B, and A3. The affinity of this compound for these receptor subtypes, particularly its activity at the A2A receptor, makes it an important agent for investigating neuronal signaling, neuroprotection, and the pathophysiology of various neurological disorders.

This technical guide provides an in-depth overview of this compound as a pharmacological tool. It includes a summary of its binding affinity for adenosine receptors, detailed experimental protocols for its use in key neuroscience assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound for the four human adenosine receptor subtypes is a critical parameter for designing and interpreting experiments. The equilibrium dissociation constant (Ki) is a measure of the ligand's binding affinity, with lower Ki values indicating higher affinity. While comprehensive Ki data for this compound across all four receptor subtypes from a single study is limited, the available information suggests a preferential affinity for the A2A receptor.

| Receptor Subtype | Reported Ki (nM) | Reference Radioligand | Cell Line |

| A1 | Data not consistently available in searched literature | - | - |

| A2A | ~55 | [3H]CGS 21680 | Human Adenosine A2A Receptor expressing cells |

| A2B | Data not consistently available in searched literature | - | - |

| A3 | Data not consistently available in searched literature | - | - |

Experimental Protocols

Detailed methodologies are essential for the reproducible application of this compound in neuroscience research. The following protocols provide a framework for key in vitro and in vivo experiments.

Protocol 1: Radioligand Displacement Assay for Determining Binding Affinity

This protocol outlines a method to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype expressed in a cell line (e.g., HEK293 cells stably expressing the human A2A receptor).[1][2]

Materials:

-

HEK293 cell membranes expressing the target adenosine receptor subtype.

-

Radioligand specific for the target receptor (e.g., [3H]CGS 21680 for A2A).

-

This compound.

-

Non-specific ligand (e.g., high concentration of a non-radiolabeled agonist like NECA).

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, supplemented with 5 mM MgCl2).

-

96-well filter plates.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the target adenosine receptor subtype.

-

Assay Setup: In a 96-well filter plate, add in triplicate:

-

Assay Buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of this compound (e.g., from 10-10 M to 10-5 M).

-

For non-specific binding control wells, add a high concentration of a non-labeled ligand instead of this compound.

-

For total binding control wells, add buffer instead of this compound.

-

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium (e.g., 120 minutes).[3]

-

Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Neuroprotection Assay in Primary Cortical Neurons

This protocol describes a method to assess the neuroprotective effects of this compound against excitotoxicity in primary cortical neuron cultures.[4]

Materials:

-

Primary cortical neurons cultured on poly-L-lysine coated plates.

-

Neurobasal medium supplemented with B27 and GlutaMAX.

-

Excitotoxic agent (e.g., N-methyl-D-aspartate, NMDA).

-

This compound.

-

Cell viability assay reagents (e.g., MTT, LDH release assay kit, or live/dead staining reagents).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Culture: Isolate and culture primary cortical neurons from embryonic rodent brains. Maintain the cultures for at least 7-10 days to allow for maturation.

-

Treatment:

-

Control group: Treat neurons with vehicle (e.g., culture medium).

-

Excitotoxicity group: Expose neurons to a neurotoxic concentration of NMDA (e.g., 100 µM) for a specified duration (e.g., 24 hours).

-

This compound group: Pre-treat neurons with various concentrations of this compound (e.g., 1-100 µM) for a set time (e.g., 2 hours) before co-incubating with NMDA.

-

-

Assessment of Neuronal Viability:

-

MTT Assay: After the treatment period, incubate the cells with MTT solution. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

LDH Assay: Collect the culture medium and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.

-

Live/Dead Staining: Use fluorescent dyes to visualize live and dead cells and quantify them using a fluorescence microscope.

-

-

Data Analysis: Compare the neuronal viability in the this compound-treated groups to the excitotoxicity group and the control group. A significant increase in viability in the presence of this compound indicates a neuroprotective effect.

Protocol 3: In Vivo Microdialysis in the Rodent Striatum

This protocol details a procedure for in vivo microdialysis to measure the effect of locally administered this compound on neurotransmitter levels in the striatum of a freely moving rat.[5]

Materials:

-

Adult male Sprague-Dawley rat.

-

Stereotaxic apparatus.

-

Microdialysis probe (e.g., CMA 12).

-

Guide cannula.

-

Microinfusion pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection for neurotransmitter analysis.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the striatum. Allow the animal to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

-

This compound Administration: Switch the perfusion medium to aCSF containing a specific concentration of this compound (e.g., 10-100 µM). Continue to collect dialysate samples.

-

Sample Analysis: Analyze the collected dialysate samples for the concentration of neurotransmitters of interest (e.g., dopamine, glutamate) using HPLC with electrochemical detection.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels. A significant change in neurotransmitter levels following the administration of this compound indicates its modulatory effect on neurotransmission.

Mandatory Visualizations

Signaling Pathways

The activation of adenosine A2A receptors by agonists like this compound typically leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).

Caption: Adenosine A2A receptor signaling cascade.

Experimental Workflows

A logical workflow is crucial for conducting a successful in vitro neuroprotection study. The following diagram illustrates the key steps involved.

References

- 1. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay [mdpi.com]

- 5. um.edu.mt [um.edu.mt]

Cellular and Molecular Responses to 2-Bromoadenosine Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoadenosine is a synthetic adenosine analog that has garnered interest within the scientific community for its potential as a therapeutic agent, particularly in the context of oncology. As a member of the purine analog class of compounds, it exerts its biological effects by interacting with key cellular pathways, leading to the modulation of cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the known cellular and molecular responses to this compound treatment, with a focus on quantitative data, experimental methodologies, and the elucidation of its impact on critical signaling cascades. It is important to note that much of the available detailed research has been conducted on the closely related analog, 2-bromo-2'-deoxyadenosine, and therefore, some of the data presented herein will refer to this compound, with the distinction clearly indicated.

Cytotoxicity and Antiproliferative Effects

This compound and its analogs exhibit significant cytotoxic and antiproliferative effects against various cancer cell lines. The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.

Quantitative Data on Cytotoxicity

The following table summarizes the available IC50 values for 2-bromo-2'-deoxyadenosine in a human cancer cell line.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| 2-bromo-2'-deoxyadenosine | CCRF-CEM | T-lymphoblastoid Leukemia | 0.068 | [1] |

Effects on Cell Cycle Progression

A hallmark of the cellular response to this compound and its analogs is the perturbation of the cell cycle, leading to arrest at specific phases. This disruption of normal cell cycle progression is a key mechanism underlying its antiproliferative activity.

Cell Cycle Arrest in S Phase

Studies have shown that treatment with 2-bromo-2'-deoxyadenosine leads to a marked accumulation of cells in the S phase of the cell cycle.[1] This suggests that the compound interferes with DNA synthesis or replication, a critical process that occurs during this phase. The accumulation becomes more pronounced with longer exposure and higher concentrations of the nucleoside.[1] At concentrations near the EC50, most cells accumulate in the early S phase, while at higher concentrations (greater than EC95), cells tend to accumulate at the G1/S border.[1] This indicates that the loss of cell viability is likely associated with a blockade of processes at the initiation of the S phase.[1]

Note: Quantitative data detailing the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) after treatment with this compound are not extensively available in the current literature.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many anticancer agents, including nucleoside analogs, exert their therapeutic effects by inducing apoptosis in cancer cells. Adenosine analogs have been shown to induce apoptosis through the intrinsic pathway, which involves the mitochondria.

Apoptotic Response to Adenosine Analogs

Treatment with adenosine and deoxyadenosine has been demonstrated to induce apoptosis in both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-468) human breast cancer cell lines. The apoptotic process is characterized by the externalization of phosphatidylserine, which can be detected by Annexin V staining, and changes in nuclear morphology.

Molecular Mechanisms and Signaling Pathways

The biological effects of this compound are mediated through its interaction with and modulation of intracellular signaling pathways. As an adenosine analog, its effects are likely linked to adenosine receptor signaling and the downstream cascades they regulate. Key pathways implicated in the action of adenosine analogs include the Protein Kinase A (PKA), Mitogen-Activated Protein Kinase (MAPK), and Phospholipase C (PLC) pathways.

Putative Signaling Pathways

-

Protein Kinase A (PKA) Pathway: Adenosine receptors, particularly A2A and A2B subtypes, are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates PKA, a key regulator of numerous cellular processes.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Adenosine receptors have been shown to activate the MAPK pathway, although the specific mechanisms can be cell-type dependent.

-

Phospholipase C (PLC) Pathway: Some adenosine receptors can also couple to Gq proteins, leading to the activation of PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

The following diagram illustrates a generalized experimental workflow for investigating the cellular and molecular responses to this compound treatment.

General Experimental Workflow

The following diagram depicts a hypothetical signaling pathway that could be activated by this compound, based on the known actions of other adenosine analogs.

Hypothetical Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular and molecular responses to this compound treatment.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells to be tested

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate in the dark for at least 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blotting for Signaling Protein Analysis

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target signaling proteins (e.g., phospho-PKA, phospho-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

Conclusion

This compound and its analogs represent a class of compounds with significant potential in cancer therapy. Their ability to induce cytotoxicity, arrest the cell cycle, and promote apoptosis underscores their multifaceted mechanism of action. While the precise signaling pathways directly modulated by this compound require further investigation, the available evidence points towards the involvement of key regulatory cascades such as the PKA and MAPK pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the cellular and molecular responses to this compound treatment, paving the way for its potential clinical application. Future studies should focus on generating more comprehensive quantitative data across a wider range of cancer models to fully characterize the therapeutic promise of this adenosine analog.

References

Methodological & Application

Standard Protocol for the Application of 2-Bromoadenosine in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and standardized protocols for the utilization of 2-Bromoadenosine in various animal models. This document is intended to guide researchers in designing and executing experiments to investigate the physiological and pathological effects of this adenosine analog.

Introduction

This compound is a synthetic analog of the endogenous nucleoside adenosine. It functions as a non-selective agonist for adenosine receptors (A1, A2A, A2B, and A3), albeit with varying affinities. Its application in animal models is primarily aimed at elucidating the roles of adenosinergic signaling in diverse physiological processes and pathological conditions, including cardiovascular regulation, neurological function, and inflammation. Due to its relative stability compared to adenosine, this compound is a valuable tool for in vivo studies.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating adenosine receptors, which are G protein-coupled receptors (GPCRs). The downstream signaling cascades are dependent on the specific receptor subtype activated and the cell type.

-

A1 and A3 Receptor Activation: These receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., activation of potassium channels and inhibition of calcium channels).

-

A2A and A2B Receptor Activation: These receptors are generally coupled to stimulatory G proteins (Gs), resulting in the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets.

Beyond the canonical cAMP pathway, adenosine receptor activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2, p38), influencing cellular processes such as gene expression, proliferation, and apoptosis.

Figure 1. Simplified signaling pathways of this compound.

Quantitative Data from Animal Models

The following table summarizes dosage information for adenosine analogs in rodent models, which can serve as a reference for designing studies with this compound. It is crucial to perform dose-response studies to determine the optimal concentration for a specific experimental paradigm.

| Compound | Animal Model | Route of Administration | Dose Range | Observed Effects |

| 2-Chloroadenosine | Rat | Intravenous (i.v.) | 0.1 - 1 µg/kg | Dose-dependent decrease in arterial blood pressure and heart rate. |

| 8-Azaadenosine | Mouse | Intraperitoneal (i.p.) | 10 - 30 mg/kg/day | LD10 (lethal dose for 10% of subjects) was 30 mg/kg/day for 5 days. |

| Adenosine Agonists (general) | Rat | Intravenous (i.v.) | 0.3 - 50 µg/kg | Dose-dependent effects on heart rate and mean arterial pressure.[1] |

Note: The above data is for related compounds and should be used as a guideline. The optimal dosage of this compound must be determined empirically for each specific animal model and experimental endpoint.

Experimental Protocols

The following are generalized protocols for the administration of this compound in rat and mouse models. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound Solution

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Sterile vials

Procedure:

-

Calculate the required amount of this compound based on the desired final concentration and the total volume needed.

-

Dissolve the this compound powder in the sterile vehicle. Gentle warming and vortexing may be required to aid dissolution.

-

Once fully dissolved, filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.

-

Store the solution appropriately. For short-term storage, 4°C is typically adequate. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.

Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and the target organ system.

Purpose: To achieve rapid systemic distribution and a fast onset of action.

Procedure:

-

Restrain the animal appropriately. For tail vein injections, a restraining device is recommended.

-

Dilate the tail veins by warming the tail with a heat lamp or warm water.

-

Clean the injection site with an alcohol swab.

-

Insert a 27-30 gauge needle attached to a syringe containing the this compound solution into the lateral tail vein.

-

Inject the solution slowly. The maximum recommended bolus injection volume is 5 ml/kg for both mice and rats.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Monitor the animal for any adverse reactions.

Purpose: For systemic administration with a slower absorption rate compared to i.v. injection.

Procedure:

-

Restrain the animal, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.

-

Locate the injection site in the lower right or left quadrant of the abdomen.

-

Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate briefly to ensure the needle has not entered the bladder or intestines.

-

Inject the solution. The maximum recommended injection volume is 10 ml/kg for mice and rats.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress.

Figure 2. Experimental workflow for this compound administration.

Potential Applications and Considerations

-

Cardiovascular Research: this compound can be used to study the effects of adenosine receptor activation on heart rate, blood pressure, and vascular tone.

-

Neuroscience Research: It can be employed to investigate the role of adenosine in neurotransmission, neuroprotection, and animal models of neurological disorders.

-

Inflammation and Immunology: The anti-inflammatory effects of adenosine signaling can be explored using this compound in various models of inflammation.

Important Considerations:

-

Vehicle Selection: Ensure the chosen vehicle is appropriate for the administration route and does not have any confounding physiological effects.

-

Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.

-

Toxicity: As with any pharmacological agent, it is essential to be aware of potential toxicities. Preliminary dose-escalation studies are recommended to determine the maximum tolerated dose.

-

Data Interpretation: The non-selective nature of this compound means that observed effects could be mediated by one or more adenosine receptor subtypes. The use of selective antagonists can help to dissect the contribution of each receptor.

References

Application Notes and Protocols: Preparation of 2-Bromoadenosine Stock Solutions in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 2-Bromoadenosine using Dimethyl Sulfoxide (DMSO) as a solvent. It includes key physicochemical data, a step-by-step procedure for dissolution, stability and storage recommendations, and an overview of the compound's putative signaling pathway.

Introduction

This compound is a brominated analog of the endogenous nucleoside adenosine. Like adenosine, its analogs are widely used in research to study purinergic signaling pathways, which are critical in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. Accurate and consistent preparation of stock solutions is the first critical step for obtaining reliable and reproducible results in any experimental setting. Dimethyl Sulfoxide (DMSO) is a common aprotic solvent used for dissolving a wide range of organic molecules for in vitro and in vivo studies due to its high solubilizing power. This document outlines the best practices for preparing concentrated stock solutions of this compound in DMSO.

Physicochemical and Solubility Data

Proper stock solution preparation begins with understanding the compound's properties. The following table summarizes key quantitative data for this compound.

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₂BrN₅O₄ | - |

| Molecular Weight | 346.14 g/mol [1] | Use this value for all molarity calculations. |

| CAS Number | 146-76-9[1] | - |

| Appearance | Crystalline solid | Visually inspect the compound upon receipt. |

| Solubility in DMSO | Estimated ≥ 20 mg/mL | The exact solubility is not published. The parent compound, Adenosine, is soluble at ~20 mg/mL in DMSO.[2] Empirically test for higher concentrations. |

| Storage (Powder) | -20°C for ≥ 4 years | Store desiccated and protected from light. |

| Storage (DMSO Stock) | -20°C for ~1 month; -80°C for ~6 months | Aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.

Materials and Equipment

-

This compound (solid powder)

-

Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional, water bath sonicator preferred)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

-

Work in a well-ventilated area or a chemical fume hood.

-

DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Handle with care and wear appropriate PPE.

-

Consult the Safety Data Sheet (SDS) for this compound before handling.

Step-by-Step Procedure

-

Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 346.14 g/mol x 1000 mg/g = 3.46 mg

-

-

Weigh the Compound:

-

Tare a sterile, dry microcentrifuge tube or vial on the analytical balance.

-

Carefully weigh out 3.46 mg of this compound powder into the tube.

-

-

Add Solvent:

-

Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the compound.

-

-

Dissolution:

-

Cap the tube securely and vortex at medium speed for 1-2 minutes.

-

Visually inspect the solution against a light source to ensure all solid particles have dissolved.

-

If particles remain, sonicate the tube in a water bath at room temperature (or gently warm to 37°C) for 5-10 minutes.

-

Vortex again and re-inspect. Repeat until the solution is clear. Crucially, ensure the compound is fully dissolved before storage or use to prevent inaccurate dosing.

-

-

Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Clearly label all aliquots with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

-

Store aliquots at -80°C for long-term storage or at -20°C for short-term use.

-

Workflow Diagram

Stability and Handling of Stock Solutions

-

Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation and precipitation. Aliquoting into single-use volumes is the most effective way to mitigate this.

-

Hygroscopicity of DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere. The presence of water can reduce the solubility of some compounds and may promote degradation over time. Use anhydrous DMSO and minimize the time stock solution vials are open to the air.

-